N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxyethyl group, and a diphenylpropanamide moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-cyclohexyl-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclohexyl ketones or aldehydes, while reduction can produce cyclohexyl alcohol derivatives.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- N-(2-cyclohexyl-2-hydroxyethyl)acetamide
- N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide
Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c25-22(20-14-8-3-9-15-20)17-24-23(26)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22,25H,3,8-9,14-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEMHYZYTPSFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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